molecular formula C19H31ClN2O2 B6021666 1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine

1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine

Cat. No.: B6021666
M. Wt: 354.9 g/mol
InChI Key: SPMYXNRIZQSYGY-UHFFFAOYSA-N
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Description

1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a chlorophenoxy group, and an ethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-tert-butyl-2-chlorophenol, which is then reacted with ethylene oxide to form 2-(4-tert-butyl-2-chlorophenoxy)ethanol. This intermediate is further reacted with 2-chloroethyl ether to yield 2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethanol. Finally, this compound is reacted with 4-methylpiperazine under basic conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring can enhance binding affinity and specificity, while the tert-butyl and chlorophenoxy groups can modulate the compound’s pharmacokinetic properties[3][3].

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane: Similar in structure but lacks the piperazine ring.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring but different substituents.

    tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Similar substituents but different functional groups.

Uniqueness

1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the piperazine ring, along with the tert-butyl and chlorophenoxy groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31ClN2O2/c1-19(2,3)16-5-6-18(17(20)15-16)24-14-13-23-12-11-22-9-7-21(4)8-10-22/h5-6,15H,7-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMYXNRIZQSYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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